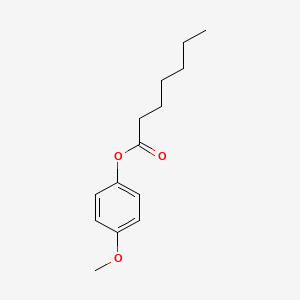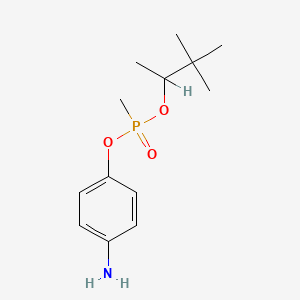
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a 4-aminophenyl group and a 1,2,2-trimethylpropyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester typically involves the reaction of 4-aminophenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting intermediate is then reacted with 1,2,2-trimethylpropanol to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, methyl-, mono (1,2,2-trimethylpropyl) ester
- Pinacolyl methylphosphonate
- Methylphosphonic acid, 1,2,2-trimethylpropyl ester
Uniqueness
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents.
Propriétés
Numéro CAS |
52134-57-3 |
|---|---|
Formule moléculaire |
C13H22NO3P |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C13H22NO3P/c1-10(13(2,3)4)16-18(5,15)17-12-8-6-11(14)7-9-12/h6-10H,14H2,1-5H3 |
Clé InChI |
QYKVBHFKNHUXPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


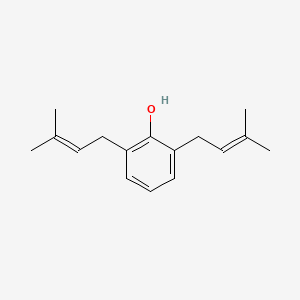
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
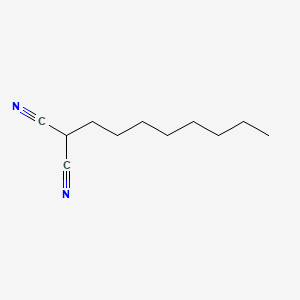

![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
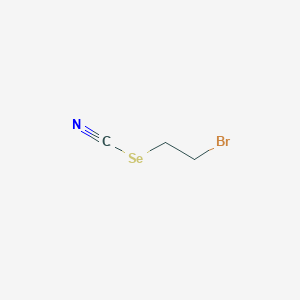
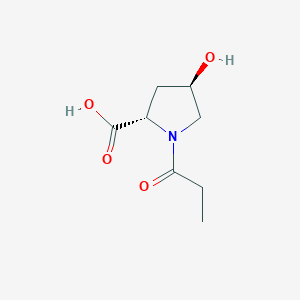
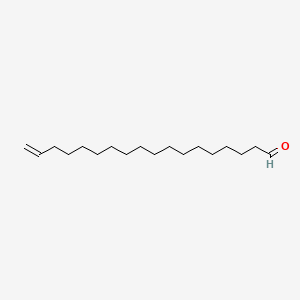
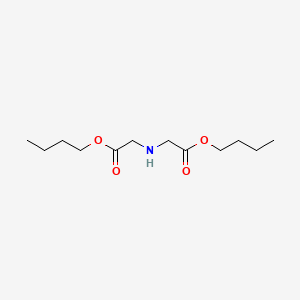
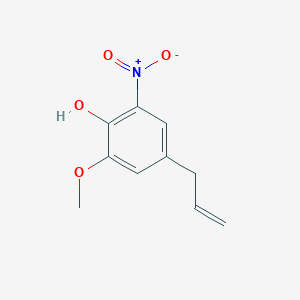
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)

